molecular formula C8H19ClN2 B1430211 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride CAS No. 1391053-31-8

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride

Cat. No. B1430211
M. Wt: 178.7 g/mol
InChI Key: MMFHDFMFZXOKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound is a derivative of pyrrolidine . Pyrrolidine is a five-membered nitrogen heterocycle that is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .


Synthesis Analysis

Pyrrolidine derivatives can be synthesized through ring construction from different cyclic or acyclic precursors, or functionalization of preformed pyrrolidine rings . For instance, the transformation of N-alkylpyridine revealed that 1-methyl-, 1-ethyl- and 1-propylpyrrolidin-2-ol were transformed to the final dihydroxy products by Burkholderia sp. MAK1 cells .


Molecular Structure Analysis

The molecular structure of pyrrolidine derivatives is characterized by the pyrrolidine ring and its derivatives, including pyrrolizines, pyrrolidine-2-one, pyrrolidine-2,5-diones, and prolinol . One of the most significant features of the pyrrolidine ring is the stereogenicity of carbons .


Chemical Reactions Analysis

Pyrrolidine derivatives have been found to inhibit COX-2 with IC50 values in the range of 1–8 µM . The most potent was the compound characterized by a 1-(3-chlorophenyl)-3-methyl-2-pyrazolin-5-one moiety, with an IC50 value of 1 µM .


Physical And Chemical Properties Analysis

The physical and chemical properties of pyrrolidine derivatives depend on their specific structure. For instance, the molecular weight of 1-Methylpyrrolidine-2-methanol, a related compound, is 115.17 g/mol .

Scientific Research Applications

Overview of Research Findings

The scientific research applications of 1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride are expansive, spanning various fields including pharmacology, biochemistry, and environmental science. However, specific studies directly addressing this compound were not found, possibly due to the unique naming or limited research available under this specific chemical name. Instead, research on related compounds and their applications in scientific research provides insight into potential areas of interest. These studies highlight the significance of chemical compounds in understanding cellular processes, therapeutic potentials, and environmental impacts.

Pharmacological and Biochemical Research

One area of significant research interest is the pharmacological applications of chemical compounds, particularly those related to neurotransmitter systems and their potential therapeutic uses. For example, studies have explored the behavioral pharmacology of novel compounds with anxiolytic and antidepressant potential, demonstrating the importance of chemical compounds in developing new treatments for mental health disorders (Hudzik et al., 2003). Additionally, the neurochemistry and neurotoxicity of compounds like MDMA have been extensively reviewed, providing insights into the effects of certain chemicals on the brain and potential risks associated with their use (McKenna & Peroutka, 1990).

Environmental Science and Safety

Research in environmental science focuses on the stability, degradation, and safety of chemical compounds. For instance, the stabilization and controlled release of gaseous/volatile compounds like 1-methylcyclopropene (1-MCP) for agricultural applications demonstrate the role of chemistry in improving food safety and quality (Chen et al., 2020). Additionally, the evaluation of the genotoxicity of certain compounds helps in understanding their potential risks and regulatory considerations necessary for their safe use (Shibuya & Morimoto, 1993).

Future Directions

The future directions in the field of pyrrolidine derivatives involve the design of new pyrrolidine compounds with different biological profiles . This work can guide medicinal chemists to the best approach in the design of these compounds .

properties

IUPAC Name

1-(1-ethylpyrrolidin-2-yl)-N-methylmethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H18N2.ClH/c1-3-10-6-4-5-8(10)7-9-2;/h8-9H,3-7H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFHDFMFZXOKBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCC1CNC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H19ClN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

178.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride

CAS RN

1391053-31-8
Record name 2-Pyrrolidinemethanamine, 1-ethyl-N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1391053-31-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 2
Reactant of Route 2
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 3
Reactant of Route 3
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 4
Reactant of Route 4
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 5
Reactant of Route 5
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride
Reactant of Route 6
Reactant of Route 6
1-(1-Ethylpyrrolidin-2-yl)-N-methylmethanamine hydrochloride

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.